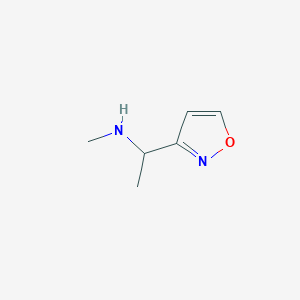
(2-Ethoxy-3-methoxyphenyl)methanamine hydrochloride
Overview
Description
“(2-Ethoxy-3-methoxyphenyl)methanamine hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C10H15NO2 HCl and a molecular weight of 217.7 .
Molecular Structure Analysis
The InChI code for “(2-Ethoxy-3-methoxyphenyl)methanamine” is 1S/C10H15NO2/c1-3-13-10-8(7-11)5-4-6-9(10)12-2/h4-6H,3,7,11H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The molecular weight of “(2-Ethoxy-3-methoxyphenyl)methanamine hydrochloride” is 217.7 . The InChI code provides information about its molecular structure .Scientific Research Applications
Potential Research Applications
1. Chemical Synthesis and Drug Development
Compounds containing the methoxyphenyl group, similar to the one found in "(2-Ethoxy-3-methoxyphenyl)methanamine hydrochloride," are often explored for their potential therapeutic properties. For example, methoxyphenols have been reviewed for their atmospheric reactivity, indicating their potential environmental impact and applications in studying air quality and pollution sources (Liu, Chen, & Chen, 2022). This suggests that derivatives of methoxyphenyl compounds could be synthesized and evaluated for various biological activities, including anticancer, antimicrobial, or neuroprotective effects.
2. Biomaterials and Nanotechnology
The ethoxy and methoxy groups contribute to the hydrophobicity and potential for interactions with biological membranes. Such properties make these compounds interesting candidates for the design of drug delivery systems, including microparticles and nanoparticles, aimed at improving the bioavailability of therapeutic agents. For instance, nanoparticulate systems have been developed for drugs to enhance their therapeutic efficacy and reduce side effects (Çetin & Sahin, 2016).
3. Environmental Studies
The structural analogs of "(2-Ethoxy-3-methoxyphenyl)methanamine hydrochloride" could also be used in environmental science research, particularly in the study of degradation products of environmental pollutants. The methoxyphenols, for example, are markers for biomass burning and are subjects of atmospheric chemistry research (Liu, Chen, & Chen, 2022). Similar compounds could be used to study the fate and transport of organic chemicals in the environment.
Mechanism of Action
Target of Action
It’s structurally similar to methenamine , a urinary tract antiseptic and antibacterial drug
Mode of Action
Methenamine, a structurally related compound, works by hydrolyzing to formaldehyde in acidic urine (ph<6), which is highly bactericidal
Biochemical Pathways
Methenamine acts as an antiseptic by releasing formaldehyde, which can inhibit bacterial growth by cross-linking proteins and DNA .
Result of Action
If it acts similarly to methenamine, it could potentially lead to the death of urinary tract pathogens due to the bactericidal action of formaldehyde .
Action Environment
The action of (2-Ethoxy-3-methoxyphenyl)methanamine hydrochloride may be influenced by environmental factors such as pH. For instance, methenamine, a structurally related compound, is most effective in acidic environments where it can hydrolyze to formaldehyde . The efficacy and stability of (2-Ethoxy-3-methoxyphenyl)methanamine hydrochloride under different environmental conditions would need to be studied further.
properties
IUPAC Name |
(2-ethoxy-3-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-3-13-10-8(7-11)5-4-6-9(10)12-2;/h4-6H,3,7,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWDEXCWUMZHPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxy-3-methoxyphenyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3164899.png)
![5-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B3164906.png)

![[4-(4-Phenylpiperazin-1-yl)benzyl]amine](/img/structure/B3164919.png)


![{1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-yl}methylamine](/img/structure/B3164933.png)
![1-{1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl}methanamine](/img/structure/B3164943.png)


![(2R,4'R,8a'R)-1-(tert-butoxycarbonyl)-6'-oxohexahydrospiro[pyrrolidine-2,7'-pyrrolo[2,1-b][1,3]thiazine]-4'-carboxylic acid](/img/structure/B3164988.png)

